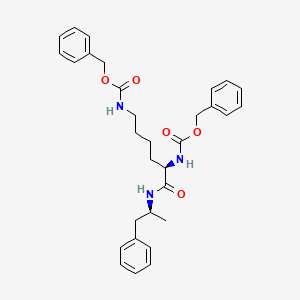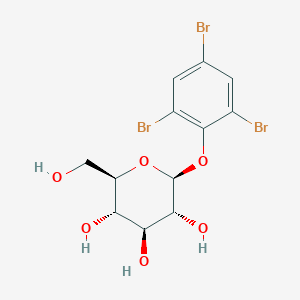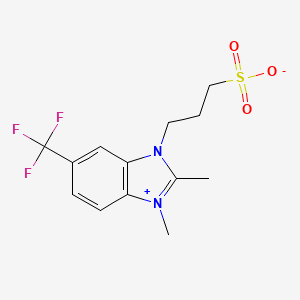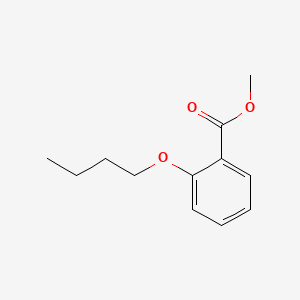
Methyl 2-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butoxybenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group, with a butoxy group attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butoxybenzoate can be synthesized through the esterification of 2-butoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the use of distillation to separate the ester product from the reaction mixture. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butoxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-butoxybenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-butoxybenzoic acid and methanol.
Reduction: 2-butoxybenzyl alcohol.
Substitution: Various substituted methyl 2-butoxybenzoates depending on the electrophile used.
Scientific Research Applications
Methyl 2-butoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Industrial Applications: It is utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-butoxybenzoate primarily involves its hydrolysis to 2-butoxybenzoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 2-methoxybenzoate
Comparison
Methyl 2-butoxybenzoate is unique due to the presence of the butoxy group, which imparts different physical and chemical properties compared to other similar esters. For instance, methyl benzoate and ethyl benzoate have shorter alkyl chains, resulting in different solubility and reactivity profiles . Methyl 2-methoxybenzoate, on the other hand, has a methoxy group instead of a butoxy group, leading to variations in its applications and reactivity .
Properties
CAS No. |
5446-96-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-butoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-8-6-5-7-10(11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
BUKSCRKGJVCWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


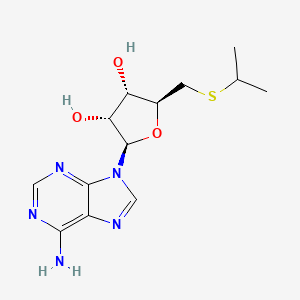
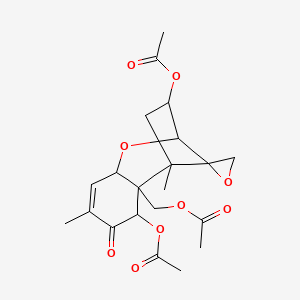
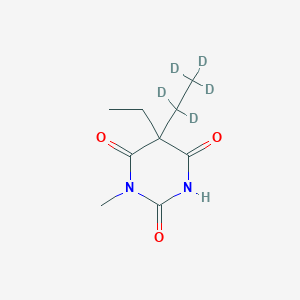
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
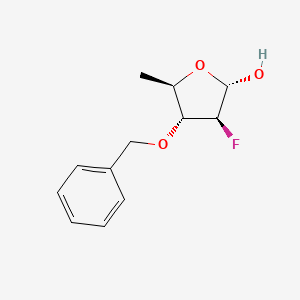

amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)

